molecular formula C41H41N9O8 B609359 MT-802 CAS No. 2231744-29-7

MT-802

Cat. No.: B609359
CAS No.: 2231744-29-7
M. Wt: 787.83
InChI Key: AJTLGUJXIKEZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MT-802 is a potent proteolysis-targeting chimera (PROTAC) compound that induces the degradation of Bruton’s tyrosine kinase (BTK). It recruits BTK to the cereblon E3 ubiquitin ligase complex, triggering BTK ubiquitination and subsequent degradation via the proteasome. This compound has shown potential for treating chronic lymphocytic leukemia (CLL), particularly in cases with the C481S mutation .

Mechanism of Action

Target of Action

MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .

Mode of Action

This compound operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in this compound is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .

Biochemical Pathways

This compound affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Pharmacokinetics

These properties are critical for a drug’s bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the degradation of BTK . In Namalwa cells, this compound degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Action Environment

The action of this compound, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .

Biochemical Analysis

Biochemical Properties

MT-802 plays a significant role in biochemical reactions by interacting with BTK, a crucial enzyme in the B cell receptor signaling pathway . The nature of these interactions involves the degradation of BTK, which is achieved through the Cereblon ligand present in this compound .

Cellular Effects

This compound influences cell function by degrading BTK, thereby affecting cell signaling pathways . This degradation process can impact gene expression and cellular metabolism, particularly in cells affected by CLL .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with BTK . It binds to BTK, leading to its degradation . This process can result in changes in gene expression and potentially inhibit the progression of diseases like CLL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time . It maintains its stability and continues to degrade BTK effectively . Long-term effects on cellular function, such as changes in gene expression and cellular metabolism, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the B cell receptor signaling pathway through its interaction with BTK . It does not directly interact with metabolic enzymes or cofactors, but its degradation of BTK can indirectly affect metabolic flux or metabolite levels .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

MT-802 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK, particularly in C481S mutant CLL. Similar compounds include:

This compound stands out due to its ability to degrade both wild-type and C481S mutant BTK with high efficiency .

Properties

IUPAC Name

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLGUJXIKEZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.